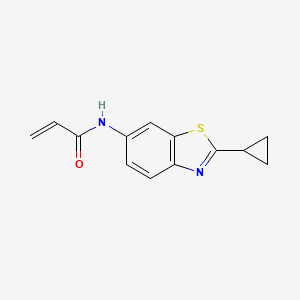

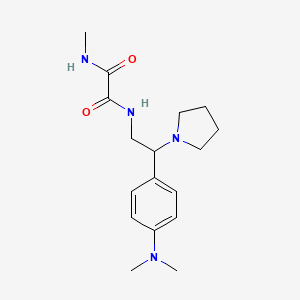

![molecular formula C17H25NO2 B2767790 3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane CAS No. 1000931-10-1](/img/structure/B2767790.png)

3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane is a chemical compound with the molecular formula C17H25NO2 . It has a molecular weight of 275.39 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H25NO2/c1-19-17(20-2)15-9-6-10-16(17)13-18(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,15-16H,6,9-13H2,1-2H3 . This code provides a representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

- Synthesis Processes : A key application is in the synthesis of 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which can be transformed into various derivatives. This transformation is achieved through reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, benzaldehyde, 4-chlorobenzaldehyde, and thiophosgene in the presence of K2CO3 (Moskalenko, Chashchin, & Boev, 2011).

- Facile Synthesis Approach : It can be synthesized from aromatic ketones, paraformaldehyde, and dimethylamine via a one-pot tandem Mannich annulation. This method is notable for being the first example of using aromatic ketones to practically obtain 3-azabicyclo[3.3.1]nonane in good yields (Xiao Yi et al., 2018).

Structural and Conformational Analysis

- Conformational Studies : Studies on the conformation of variously substituted 3-azabicyclo[3.3.1]nonan-9-ones have been conducted. These studies use physical and spectral techniques like NMR to establish stereochemical assignments and understand the orientation of substituents (Park, Jeong, & Parthiban, 2011).

- Crystal Structure Analysis : Investigations into the crystal structure of derivatives like 2,4-bis(2-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one have been performed, revealing details like the conformation of the molecule and orientations of benzene rings and methoxy groups (Parthiban et al., 2009).

Chemical Reactions and Transformations

- Chemical Transformations : The compound is involved in various chemical reactions, leading to the formation of isothiocyanates, thiocarbamates, thioureas, and dihydrotetrazole-5-thione derivatives (Moskalenko & Boev, 2010).

- Radical Translocation/Cyclisation : It's used in radical translocation/cyclisation reactions to produce 9-azabicyclo[3.3.1]nonanes, which are useful in synthesizing compounds like (±)-euphococcinine (Sato et al., 2002).

Catalysis and Organic Synthesis

- Organocatalysis : 3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane derivatives like ABNO have been used as organocatalysts for the oxidation of alcohols to their corresponding carbonyl compounds (Shibuya et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P302+P352) .

Propiedades

IUPAC Name |

3-benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2/c1-19-17(20-2)15-9-6-10-16(17)13-18(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,15-16H,6,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUYBDDFLUHQSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2CCCC1CN(C2)CC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

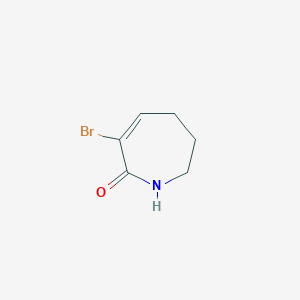

![2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2767711.png)

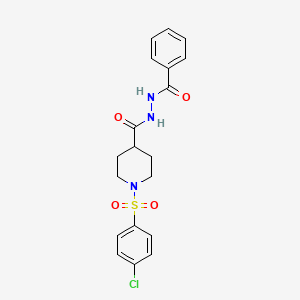

![6-Azaspiro[3.4]octane-8-carbonitrile;hydrochloride](/img/structure/B2767713.png)

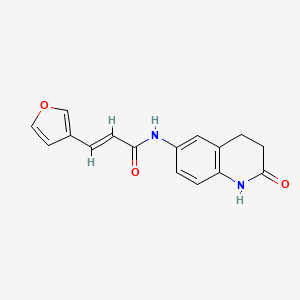

![3,4-dichloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2767717.png)

![5-((3,4-Difluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2767725.png)

![4-(Cyclohexylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2767726.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2767730.png)